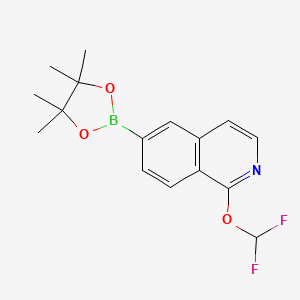
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group and a dioxaborolan group attached to an isoquinoline ring. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
准备方法
The synthesis of 1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves several steps:
Synthetic Routes: The preparation often starts with the functionalization of the isoquinoline ring, followed by the introduction of the difluoromethoxy group. The dioxaborolan group is then attached using boronic acid derivatives.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common solvents include dichloromethane and tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or copper may be used to facilitate the reactions.
化学反应分析
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents. The reactions are often carried out under reflux conditions with appropriate solvents.
Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, depending on the reaction conditions and reagents used.
科学研究应用
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of 1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways.
Pathways Involved: The pathways affected by the compound include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways.
相似化合物的比较
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole share structural similarities.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
属性
分子式 |
C16H18BF2NO3 |
|---|---|
分子量 |
321.1 g/mol |
IUPAC 名称 |
1-(difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C16H18BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-5-6-12-10(9-11)7-8-20-13(12)21-14(18)19/h5-9,14H,1-4H3 |
InChI 键 |
OJZVYFUKWRIEBX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NC=C3)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)

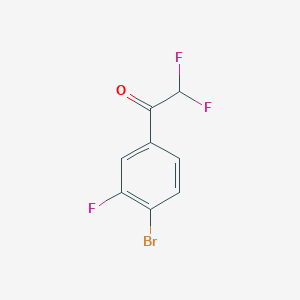
![2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13548995.png)
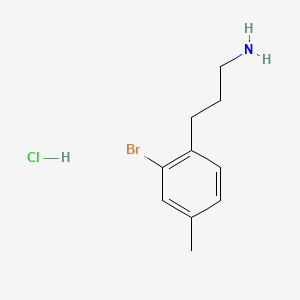
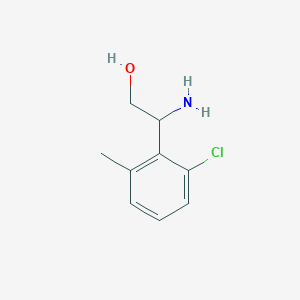
aminehydrochloride](/img/structure/B13549002.png)

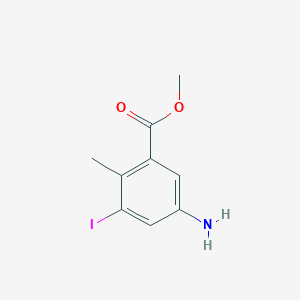


![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13549028.png)
